2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid
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Overview
Description
2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H12O6S It is characterized by the presence of a carboxymethylthio group attached to a dimethoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with a suitable thiol reagent under controlled conditions. One common method includes the use of carboxymethylthiol as a reagent, which reacts with the benzoic acid derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethylthio group can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
- 2-[(Carboxymethyl)thio]benzoic acid
- 4,5-Dimethoxybenzoic acid
- Carbocisteine
Comparison: 2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid is unique due to the presence of both carboxymethylthio and dimethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities that make it valuable for certain applications .
Properties
CAS No. |
26791-94-6 |
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Molecular Formula |
C11H12O6S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-(carboxymethylsulfanyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O6S/c1-16-7-3-6(11(14)15)9(4-8(7)17-2)18-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
PYMSTJLTQHAJIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)SCC(=O)O)OC |
Origin of Product |
United States |
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